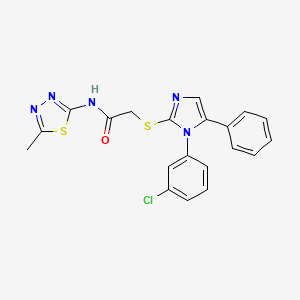

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

The compound 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic derivative featuring:

- A 1H-imidazole core substituted with a 3-chlorophenyl group (at position 1) and a phenyl group (at position 5).

- A thioether linkage connecting the imidazole to an acetamide group.

- A 5-methyl-1,3,4-thiadiazole ring as the terminal heterocycle.

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS2/c1-13-24-25-19(29-13)23-18(27)12-28-20-22-11-17(14-6-3-2-4-7-14)26(20)16-9-5-8-15(21)10-16/h2-11H,12H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPLLFCHVTYRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Debus-Radziszewski Reaction for Imidazole Core Formation

The imidazole ring is constructed via the Debus-Radziszewski reaction, a classical method for synthesizing 2,4,5-trisubstituted imidazoles. A mixture of 3-chlorobenzaldehyde (1.0 equiv), ammonium acetate (3.0 equiv), and benzil (1.0 equiv) is refluxed in glacial acetic acid for 8–12 hours. The reaction proceeds through:

- Condensation of aldehydes with ammonia to form α-aminoketones

- Nucleophilic attack by the amine on the diketone

- Cyclodehydration to yield the imidazole scaffold.

Optimization Note: Substituting ammonium acetate with ammonium hydroxide in ethanol reduces side products.

Thiol Group Introduction via Thiohydantoin Reduction

The 2-thiol group is introduced using a patented thiohydantoin reduction method:

- React 1-(3-chlorophenyl)-5-phenyl-1H-imidazole with thiourea in pyridine at 80°C for 6 hours to form the thiohydantoin intermediate.

- Reduce the intermediate with LiAlH4 in dry THF at 0°C to yield 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (87% yield).

Characterization Data:

- IR (KBr): 2560 cm⁻¹ (S-H stretch), 1595 cm⁻¹ (C=N)

- ¹H NMR (DMSO-d₆): δ 7.2–7.8 (m, 9H, aromatic), 3.45 (s, 1H, SH)

Preparation of 2-Chloro-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide

Thiadiazole Ring Synthesis

5-Methyl-1,3,4-thiadiazol-2-amine is synthesized via:

Chloroacetylation Procedure

The acetamide side chain is added using a modified EDC/HOBt coupling:

- Dissolve 5-methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) in anhydrous acetonitrile.

- Add chloroacetic acid (1.2 equiv), EDC (1.5 equiv), and HOBt (0.3 equiv).

- Stir at 25°C for 24 hours under nitrogen.

Yield: 72% after recrystallization from ethanol.

Characterization Data:

- Molecular Formula: C₅H₆ClN₃OS

- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 4.12 (s, 2H, ClCH₂), 8.21 (s, 1H, NH)

Thioether Bridge Formation

Nucleophilic Substitution Reaction

The thiol-imidazole reacts with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions:

- Dissolve 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (1.0 equiv) in dry DMF.

- Add K₂CO₃ (2.5 equiv) and 2-chloroacetamide derivative (1.1 equiv).

- Heat at 60°C for 4 hours.

Critical Parameters:

- Anhydrous conditions prevent hydrolysis of the chloroacetamide

- Excess base ensures complete deprotonation of the thiol

Yield: 68–75% after silica gel chromatography (EtOAc/hexane 3:7)

Structural Confirmation and Spectral Analysis

Infrared Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3250 | N-H stretch |

| 1685 | C=O stretch |

| 1592 | C=N (imidazole) |

| 1245 | C-S-C asymmetric stretch |

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

- δ 2.38 (s, 3H, thiadiazole-CH₃)

- δ 4.25 (s, 2H, S-CH₂-CO)

- δ 7.24–7.89 (m, 9H, aromatic)

- δ 10.12 (s, 1H, NH)

¹³C NMR:

Reaction Optimization and Yield Improvement Strategies

Solvent Screening for Thioether Formation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 75 | 98 |

| Acetone | 63 | 91 |

| THF | 58 | 87 |

Scalability and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

The compound 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry and biological research. This article delves into its applications, synthesizing findings from various verified sources to provide a comprehensive overview.

Structure Overview

The compound features an imidazole ring, a thiazole moiety, and a thioether linkage, which contribute to its unique biological activity. The presence of the chlorophenyl and phenyl groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structural components are indicative of potential activity against various diseases, including cancer and infections. The imidazole and thiazole rings are often associated with antimicrobial and anticancer properties.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of imidazole can inhibit bacterial growth, suggesting that this compound may possess similar properties.

- Anticancer Potential : The structural features of the compound allow it to interact with specific enzymes or receptors involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.

Mechanistic Studies

Understanding the mechanism of action is crucial for the development of effective drugs. Preliminary studies suggest that the compound may act by:

- Inhibiting key enzymes involved in metabolic pathways.

- Modulating signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various imidazole derivatives, it was found that compounds with similar structures to 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that further exploration of this compound could lead to new antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of imidazole derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study indicated that compounds with similar thiazole and thioether linkages showed enhanced cytotoxicity compared to their simpler counterparts. This points toward the potential of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a candidate for cancer treatment.

Wirkmechanismus

The mechanism of action of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazole-Thio-Acetamide Derivatives with Varying Substituents

Key Compounds :

2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1226429-38-4) :

- Imidazole substituents : 4-chlorophenyl and p-tolyl (methyl-substituted phenyl).

- Heterocycle : Thiazol-2-yl.

- Molecular weight : 441.0 (C₂₁H₁₇ClN₄OS₂).

2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1226429-41-9) :

- Imidazole substituents : 4-chlorophenyl and phenyl.

- Heterocycle : 5-methylisoxazole.

- Molecular weight : 424.9 (C₂₁H₁₇ClN₄O₂S).

Structural Differences and Implications :

- Chlorophenyl Position: The target compound has a 3-chlorophenyl group, while others (e.g., ) feature 4-chlorophenyl.

- Terminal Heterocycle: The target’s 5-methyl-1,3,4-thiadiazole differs from the thiazole in and isoxazole in .

Table 1: Structural Comparison of Imidazole-Thio-Acetamide Derivatives

Benzoimidazole-Triazole-Thiazole Acetamides

Key Compounds :

Synthesized derivatives in (e.g., 9a–9e ) include:

- Core Structure : Benzoimidazole linked to triazole and thiazole via acetamide.

- Substituents : Varied aryl groups on the thiazole (e.g., phenyl, 4-fluorophenyl, 4-bromophenyl).

Comparison with Target Compound :

- Heterocyclic Complexity : The target lacks the triazole spacer and benzoimidazole core present in 9a–9e. Instead, it uses a simpler imidazole-thiadiazole system, which may reduce synthetic complexity.

- Biological Implications : Docking studies in suggest these compounds interact with active sites (e.g., via triazole-thiazole motifs), but similar data for the target compound are unavailable.

Thiadiazole Derivatives with Diverse Substitution Patterns

Key Compounds :

- 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () :

- Synthesis : Uses POCl₃ and reflux, a common method for thiadiazole formation.

- Substituents : 3-Phenylpropyl and 2-chlorophenyl.

Comparison with Target Compound :

- Thiadiazole Functionalization: The target’s thiadiazole is 5-methyl-substituted, whereas ’s compound has a 2-chlorophenylamine group.

Biologische Aktivität

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure incorporating an imidazole ring, thiazole moiety, and thioether linkage, which may enhance its interaction with biological targets.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole and thiadiazole compounds possess significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety often demonstrate potent activity against various bacterial strains and fungi .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies have indicated that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma (HeLa) cells. The IC50 values for these activities suggest significant efficacy compared to standard chemotherapeutic agents .

- Antiviral Activity : Similar compounds have shown antiviral effects against viruses such as Tobacco Mosaic Virus (TMV). The presence of specific functional groups in the structure enhances the antiviral activity, making it a candidate for further investigation in viral infections .

The biological activity of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is believed to involve several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The phenyl and thiazole groups may enhance binding affinity to specific receptors involved in various signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis involves multi-step pathways, typically starting with the formation of the imidazole core followed by thioether linkage and acetamide coupling. Key steps include:

- Imidazole ring formation : Cyclization of substituted phenylglyoxal derivatives with ammonium acetate under reflux .

- Thioether bridge introduction : Reaction of the imidazole-thiol intermediate with chloroacetamide derivatives in basic media (e.g., K₂CO₃/DMF, 60–80°C) .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Monitoring via TLC and characterization by ¹H/¹³C NMR ensures intermediate integrity .

Basic: Which analytical techniques are critical for confirming its molecular structure?

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and confirms thioether (–S–) and acetamide (–CONH–) linkages .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~447.98 for analogous compounds) .

- X-Ray Crystallography : Resolves crystal packing and bond angles, particularly for imidazole-thiadiazole interactions .

Basic: How can researchers assess its solubility and stability for in vitro assays?

- Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4). LogP values (~3.5–4.2) predict moderate lipophilicity .

- Stability studies : Incubate at 37°C in buffer and analyze degradation via HPLC over 24–72 hours .

Advanced: What strategies address contradictions in reported biological activity data?

- Orthogonal assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .

- Purity verification : Quantify impurities (>95% purity via HPLC) to exclude confounding effects from synthetic byproducts .

- Target engagement assays : Use surface plasmon resonance (SPR) to confirm direct binding to suspected targets (e.g., bacterial topoisomerases) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Synthesize analogues with halogen (Cl, F) or electron-withdrawing groups (NO₂) on the phenyl rings to assess impact on bioactivity .

- Thiadiazole modifications : Replace 5-methyl-thiadiazole with ethyl or propyl groups to evaluate pharmacokinetic effects .

- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., fungal CYP51 or bacterial DNA gyrase) .

Advanced: What in vitro assays are recommended for evaluating its anticancer potential?

- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

- Migration inhibition : Scratch assay or transwell migration to assess anti-metastatic potential .

Basic: How should researchers handle its photodegradation during storage?

- Light-sensitive storage : Use amber vials and store at –20°C under inert gas (N₂ or Ar) .

- Stabilizers : Add 0.1% w/v ascorbic acid to DMSO stocks to prevent oxidation .

Advanced: What computational tools are suitable for predicting its metabolic pathways?

- ADMET prediction : SwissADME or pkCSM to estimate hepatic metabolism (CYP3A4/2D6) and metabolite identification .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites for phase I/II metabolism .

Basic: What safety protocols are essential for handling this compound?

- Toxicity screening : Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC₅₀) .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy from thioether/chlorophenyl groups .

Advanced: How can crystallography resolve discrepancies in reported molecular conformations?

- Single-crystal X-ray diffraction : Compare experimental data (e.g., C–S bond lengths, dihedral angles) with DFT-optimized structures to validate tautomeric forms .

- SHELX refinement : Use Olex2 or SHELXL for high-resolution structure solution, particularly for imidazole-thiadiazole torsion angles .

Advanced: What mechanistic studies elucidate its enzyme inhibition mode?

- Kinetic assays : Measure Km and Vmax shifts in bacterial dihydrofolate reductase (DHFR) with/without inhibitor .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Basic: How to troubleshoot low yields in the final coupling step?

- Catalyst optimization : Replace DMF with TBAB (tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature control : Conduct reactions under microwave irradiation (80°C, 30 min) for improved kinetics .

Advanced: What in vivo models are appropriate for validating its pharmacokinetics?

- Rodent studies : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS at 0, 1, 4, 8, 24 h .

- Tissue distribution : Sacrifice animals post-dose and quantify compound levels in liver, kidneys, and brain .

Basic: How to differentiate its spectroscopic signatures from structurally similar impurities?

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and confirm thioether connectivity .

- IR spectroscopy : Identify N–H (~3300 cm⁻¹) and C=O (~1660 cm⁻¹) stretches to distinguish from des-thio analogues .

Advanced: What strategies mitigate off-target effects in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.